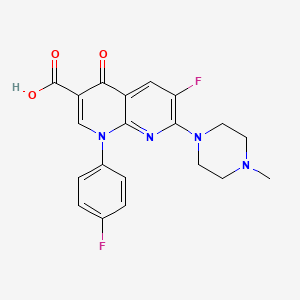![molecular formula C11H14N2O3 B13941284 2-Oxazolamine, 4,5-dihydro-5-[(2-methoxyphenoxy)methyl]- CAS No. 169137-09-1](/img/structure/B13941284.png)
2-Oxazolamine, 4,5-dihydro-5-[(2-methoxyphenoxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolamine, 4,5-dihydro-5-[(2-methoxyphenoxy)methyl]- is a heterocyclic compound that features an oxazoline ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazoline ring imparts unique chemical properties that make it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolamine, 4,5-dihydro-5-[(2-methoxyphenoxy)methyl]- typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is carried out at elevated temperatures (70–90 °C) to achieve high conversion rates .
Industrial Production Methods
In an industrial setting, the synthesis can be optimized using flow chemistry techniques. This approach allows for continuous production and improved safety profiles by minimizing the handling of hazardous reagents . The use of commercial manganese dioxide as a heterogeneous reagent in packed reactors has also been explored to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-Oxazolamine, 4,5-dihydro-5-[(2-methoxyphenoxy)methyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under basic conditions.
Major Products
Scientific Research Applications
2-Oxazolamine, 4,5-dihydro-5-[(2-methoxyphenoxy)methyl]- has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Oxazolamine, 4,5-dihydro-5-[(2-methoxyphenoxy)methyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazoline ring can act as a nucleophile, forming covalent bonds with electrophilic sites on target molecules . This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyloxazoline: Another oxazoline derivative with similar chemical properties.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boronic ester derivative used in similar synthetic applications.
Uniqueness
2-Oxazolamine, 4,5-dihydro-5-[(2-methoxyphenoxy)methyl]- is unique due to the presence of the methoxyphenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of specialized compounds with tailored properties .
Properties
CAS No. |
169137-09-1 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H14N2O3/c1-14-9-4-2-3-5-10(9)15-7-8-6-13-11(12)16-8/h2-5,8H,6-7H2,1H3,(H2,12,13) |
InChI Key |
TVVZENWIRNTJIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2CN=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



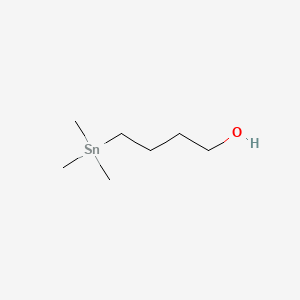
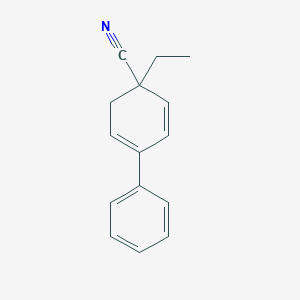
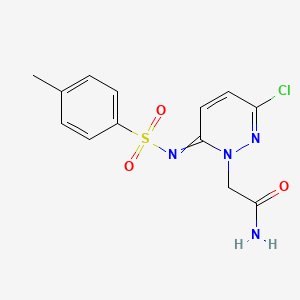
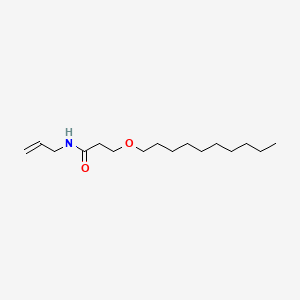
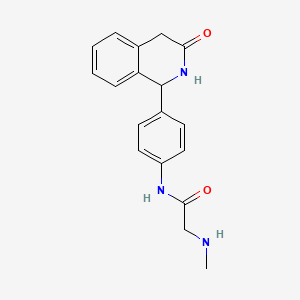
![4-Methyl-N-[3-(oxan-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B13941255.png)
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, butyl ester](/img/structure/B13941259.png)
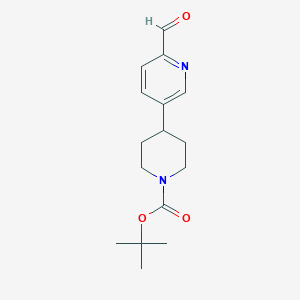
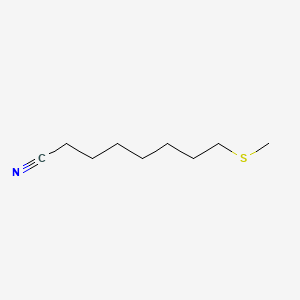
![[1-(2-Aminophenyl)-4-piperidinyl]-4-morpholinylmethanone](/img/structure/B13941277.png)
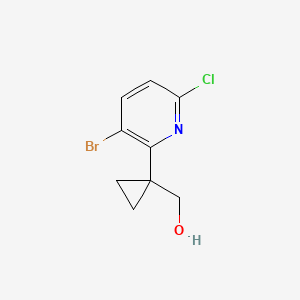
![Octahydropyrido[1,2-a]azepin-9(6h)-one](/img/structure/B13941288.png)
